![molecular formula C18H17N3O3 B14152737 5-methoxy-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-indole-2-carbohydrazide](/img/structure/B14152737.png)
5-methoxy-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-indole-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives This compound is known for its unique chemical structure, which includes a methoxy group and an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-indole-2-carboxamide typically involves the condensation of 5-methoxyindole-2-carboxylic acid with 2-methoxybenzaldehyde in the presence of a suitable condensing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using chromatographic techniques to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and advanced purification methods ensures the efficient and cost-effective production of the compound. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The methoxy and indole groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-methoxy-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-methoxy-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-methoxy-N,N-dimethyltryptamine: A naturally occurring tryptamine with psychoactive properties.
5-methoxy-N,N-diisopropyltryptamine: A synthetic tryptamine known for its hallucinogenic effects.
5-methoxy-N-methyl-N-isopropyltryptamine: Another synthetic tryptamine with similar properties.
Uniqueness
5-methoxy-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-indole-2-carboxamide is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Unlike other similar compounds, it has a combination of methoxy and indole groups that contribute to its unique reactivity and biological activity.
Properties
Molecular Formula |
C18H17N3O3 |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
5-methoxy-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C18H17N3O3/c1-23-14-7-8-15-13(9-14)10-16(20-15)18(22)21-19-11-12-5-3-4-6-17(12)24-2/h3-11,20H,1-2H3,(H,21,22)/b19-11+ |
InChI Key |
FOJVDGMRQOQJKL-YBFXNURJSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC(=C2)C(=O)N/N=C/C3=CC=CC=C3OC |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)C(=O)NN=CC3=CC=CC=C3OC |
solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


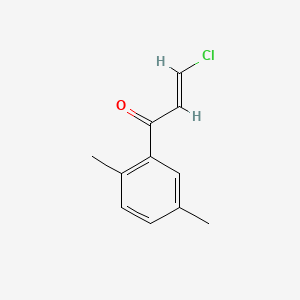
![4-({[(2E)-2-[(3-chlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid](/img/structure/B14152667.png)
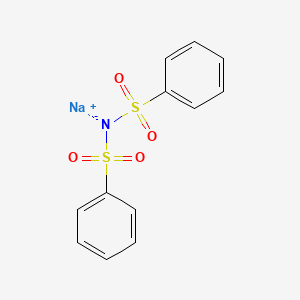
![2-(6-methylpyridin-2-yl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B14152684.png)
![1-[2-(Tert-butoxycarbonylamino)-6-methoxyphenyl]-2-butanone](/img/structure/B14152692.png)
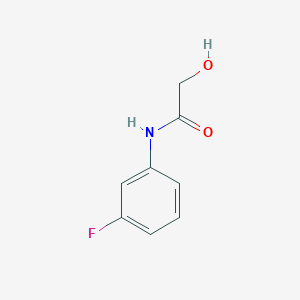
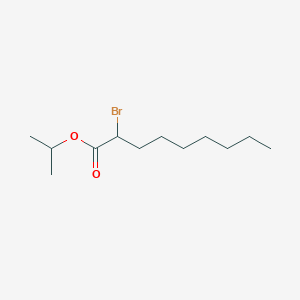
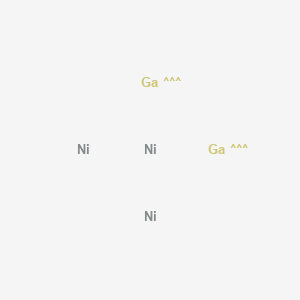
![1-{2'-[4-(difluoromethoxy)phenyl]-7'-methoxy-1',10b'-dihydro-1H-spiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-1-yl}ethanone](/img/structure/B14152713.png)
![2-[5-[[4-(4-Chloro-2-thiazolyl)-1-piperazinyl]sulfonyl]-2-methylphenyl]acetic acid](/img/structure/B14152716.png)
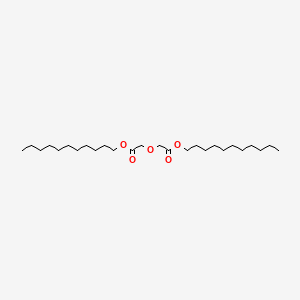
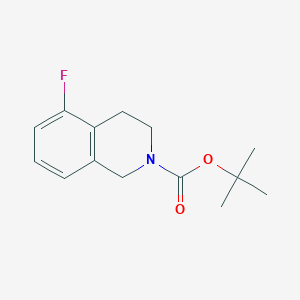
![2-[[4-Amino-6-(cyclohexylamino)-5-nitropyrimidin-2-yl]amino]ethanol](/img/structure/B14152747.png)
![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide](/img/structure/B14152748.png)
